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Compound of Interest

Compound Name: Odoratisol B

Cat. No.: B12097785 Get Quote

This guide provides a comprehensive overview of the in silico methodologies used to predict

the bioactivity of Odoratisol B, a naturally occurring isoflavonoid. For researchers and

professionals in drug development, in silico techniques offer a powerful, cost-effective, and

rapid approach to screen compounds, elucidate potential mechanisms of action, and assess

drug-likeness before committing to resource-intensive laboratory experiments.

This document details a structured workflow encompassing molecular docking to identify

protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) properties to evaluate pharmacokinetic potential, and signaling pathway analysis to

contextualize the compound's biological effects.

A Structured Workflow for In Silico Bioactivity
Prediction
The prediction of Odoratisol B's bioactivity follows a logical, multi-step computational workflow.

This process begins with data acquisition for the ligand (Odoratisol B) and its potential protein

targets, proceeds to predictive modeling through molecular docking and ADMET analysis, and

concludes with the interpretation of data in a biological context.
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Fig. 1: In Silico Bioactivity Prediction Workflow
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Molecular Docking: Identifying Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule (the ligand) when bound to a second (the protein target). This method is crucial for

understanding potential mechanisms of action by estimating the binding affinity and analyzing

the non-covalent interactions between the ligand and the active site of the protein.

Experimental Protocol: Molecular Docking
Ligand Preparation:

The 2D structure of Odoratisol B is obtained from the PubChem database (CID:

11261545).

The canonical SMILES string

(COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is converted to a 3D

structure using a tool like Open Babel.

The 3D structure undergoes energy minimization using a force field (e.g., MMFF94) to

obtain a stable conformation. Gasteiger charges and polar hydrogens are added in

preparation for docking.

Target Identification and Preparation:

Based on studies of similar flavonoids, the PI3K/Akt signaling pathway is a plausible

target.[1] Specifically, the protein kinase Akt1 (PKBα) is selected as a primary target due to

its central role in cell survival and proliferation.

The crystal structure of human Akt1 (PDB ID: 1UNQ) is downloaded from the Protein Data

Bank.

The protein structure is prepared using software like AutoDockTools: water molecules and

co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are

assigned.

Docking Simulation:

The docking simulation is performed using AutoDock Vina.[2]
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A grid box is defined to encompass the ATP-binding site of Akt1. The grid center is set to

the geometric center of the co-crystallized inhibitor, with dimensions of 25Å x 25Å x 25Å.

The search algorithm (e.g., Lamarckian Genetic Algorithm) is run with high exhaustiveness

(e.g., 32) to ensure a thorough conformational search.

The resulting poses are ranked by their binding affinity scores (kcal/mol), and the top-

scoring pose is selected for interaction analysis.

Predicted Docking Results
The following table summarizes the hypothetical binding interactions of Odoratisol B with the

ATP-binding pocket of Akt1.

Parameter Predicted Value

Binding Affinity (kcal/mol) -8.5

Interacting Residues Lys179, Leu181, Thr211, Asp292, Met281

Hydrogen Bonds Lys179 (Backbone), Asp292 (Side Chain)

Hydrophobic Interactions Leu181, Val164, Met281

Other Interactions Pi-Alkyl with Ala177

ADMET Prediction: Evaluating Drug-Likeness
The evaluation of a compound's ADMET properties is critical for early-stage drug discovery.

These predictions help to identify potential liabilities related to a molecule's absorption,

distribution, metabolism, excretion, and toxicity, thereby reducing the likelihood of late-stage

clinical failures.

Experimental Protocol: ADMET Prediction
Platform Selection: A web-based platform such as ADMETlab 3.0 or SwissADME is utilized

for the prediction.[3][4] These tools provide comprehensive and validated models for a wide

range of endpoints.
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Input Submission: The canonical SMILES string for Odoratisol B
(COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is submitted to the server.

Analysis: The platform calculates various physicochemical descriptors and predicts ADMET

properties using pre-built QSAR and machine learning models.[5] The results are compiled

for analysis.

Predicted Physicochemical and Pharmacokinetic
Properties
The tables below summarize the key predicted ADMET properties for Odoratisol B.

Table 1: Physicochemical Properties

Property Predicted Value Optimal Range

Molecular Weight ( g/mol ) 314.28 < 500

LogP (Consensus) 2.55 -0.4 to +5.6

Topological Polar Surface Area

(Å²)
96.99 < 140

Number of H-bond Donors 3 ≤ 5

Number of H-bond Acceptors 6 ≤ 10

Water Solubility (LogS) -3.10 > -4 (Soluble)

Table 2: ADME Properties
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Property Predicted Outcome Interpretation

Human Intestinal Absorption High Well-absorbed from the gut

Blood-Brain Barrier (BBB)

Permeant
No

Unlikely to cause CNS side

effects

CYP2D6 Inhibitor No
Low risk of drug-drug

interactions

CYP3A4 Inhibitor Yes
Potential for drug-drug

interactions

P-glycoprotein Substrate No
Not susceptible to efflux

pumps

Table 3: Toxicity Predictions

Endpoint Predicted Outcome Confidence

AMES Mutagenicity Non-mutagen High

Carcinogenicity Non-carcinogen Moderate

hERG I Inhibitor No Low risk of cardiotoxicity

Hepatotoxicity (DILI) Low risk High

Signaling Pathway Analysis: Contextualizing
Bioactivity
Based on the molecular docking results suggesting that Odoratisol B targets Akt1, its potential

bioactivity can be contextualized within the PI3K/Akt/mTOR signaling pathway. This pathway is

a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is

a hallmark of many diseases, including cancer and inflammatory disorders.

The predicted inhibition of Akt1 by Odoratisol B would lead to the downstream suppression of

this pathway. This would prevent the phosphorylation of key Akt substrates, ultimately leading

to decreased cell survival and proliferation.
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Fig. 2: Predicted Inhibition of the PI3K/Akt/mTOR Pathway by Odoratisol B

Conclusion
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The in silico analysis presented in this guide provides a robust, multi-faceted prediction of the

bioactivity of Odoratisol B. The molecular docking simulations suggest that Odoratisol B can

effectively bind to and inhibit Akt1, a key node in the PI3K/Akt/mTOR pathway. This predicted

mechanism of action points towards potential anti-proliferative and pro-apoptotic effects,

making it a candidate for further investigation in oncology.

Furthermore, the ADMET predictions are largely favorable. The compound adheres to Lipinski's

Rule of Five, indicating good oral bioavailability, and it is predicted to have a low toxicity profile

with no major flags for mutagenicity or cardiotoxicity. While a potential interaction with the

CYP3A4 enzyme warrants consideration, the overall profile is promising for a developmental

lead compound.

These computational findings provide a strong rationale for advancing Odoratisol B to the next

stage of the drug discovery pipeline, which should include in vitro validation of Akt1 inhibition

and cell-based assays to confirm its effects on cancer cell proliferation and survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In Silico Prediction of Odoratisol B Bioactivity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12097785#in-silico-prediction-of-odoratisol-b-
bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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